molecular formula C9H18N2O2 B3138432 tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate CAS No. 454709-94-5

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Cat. No.: B3138432
CAS No.: 454709-94-5
M. Wt: 186.25
InChI Key: QEVWCEYVNCWPKJ-BQBZGAKWSA-N
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Description

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl n-[(1r,2r)-2-hydroxycyclobutyl]carbamate
  • tert-Butyl n-[(1r,2r)-2-aminocyclopentyl]carbamate
  • tert-Butyl n-[(1r,2r)-2-aminocyclohexyl]carbamate

Uniqueness

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and development .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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